methyl2-(6-bromo-1,2-benzoxazol-3-yl)acetate
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Overview
Description
Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate is a chemical compound that belongs to the benzoxazole family. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate typically involves the bromination of a benzoxazole precursor followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of an acid catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to its ability to induce apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate can be compared with other benzoxazole derivatives, such as:
Methyl 2-(2-bromo-1,3-benzothiazol-6-yl)acetate: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Methyl α-bromoisobutyrate: Used in polymerization reactions but lacks the benzoxazole ring.
The uniqueness of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate lies in its specific brominated benzoxazole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-10(13)5-8-7-3-2-6(11)4-9(7)15-12-8/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOAPKVTLWHAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NOC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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